2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine
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Overview
Description
2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 3-position and an ethanamine group at the 6-position of the indazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine typically involves the following steps:
Bromination of Indazole: The starting material, indazole, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethanamine Derivative: The brominated indazole is then reacted with ethylenediamine under reflux conditions to introduce the ethanamine group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted indazole derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1H-indazol-6-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
2-(3-Fluoro-1H-indazol-6-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
2-(3-Iodo-1H-indazol-6-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different binding affinities and biological activities.
Properties
Molecular Formula |
C9H10BrN3 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromo-2H-indazol-6-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-9-7-2-1-6(3-4-11)5-8(7)12-13-9/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
NNPGXEMDZAIMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CCN)Br |
Origin of Product |
United States |
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